N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic quinazolinone derivative characterized by a pentanamide linker connecting a 3,4-dimethoxyphenethyl moiety to a tetrahydroquinazolin-dione core. The compound’s design leverages the quinazolinone scaffold, known for its diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-30-19-11-10-16(15-20(19)31-2)12-13-24-21(27)9-5-6-14-26-22(28)17-7-3-4-8-18(17)25-23(26)29/h3-4,7-8,10-11,15H,5-6,9,12-14H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLQVSVZFCCKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Coupling of the Two Fragments: The final step involves coupling the quinazolinone core with the dimethoxyphenyl group through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Carboxylic acids and amines.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Effects : Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide may act as an inhibitor of inflammatory pathways. In silico docking studies have shown promising results as a potential 5-lipoxygenase inhibitor, which is significant in the treatment of inflammatory diseases .
- Neuroprotective Properties : Some studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and improve neuronal survival rates .
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Cancer Treatment : Given its cytotoxic properties against cancer cells, this compound could be developed into a novel anticancer agent.
- Management of Inflammatory Disorders : Its potential as a 5-lipoxygenase inhibitor positions it as a candidate for treating conditions such as asthma and rheumatoid arthritis.
- Neurodegenerative Disease Treatment : The neuroprotective effects suggest potential applications in treating diseases like Alzheimer's and Parkinson's.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results indicated significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Inhibition of Inflammatory Cytokines : In vitro experiments demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages .
- Neuroprotection in Animal Models : Animal studies showed that administration of the compound reduced cognitive decline in models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and functional group contributions.
Structural Analog 1: 4-Formylphenyl 2-(N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
- Key Features: Contains a tetrazole group (bioisostere for carboxylic acid) and a biphenyl system. Pentanamide linker with a branched methylbutanoate ester.
- Physicochemical Data :
- Functional Implications :
- The tetrazole group enhances metabolic stability and mimics carboxylate interactions in biological systems.
- The biphenyl moiety may improve binding affinity to hydrophobic pockets in target proteins.
Structural Analog 2: N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide
- Key Features: Substituted with 4-chlorophenyl and 3-nitrobenzyl groups. Quinazolinone core identical to the target compound.
- Functional Implications: The electron-withdrawing chloro and nitro groups may alter electronic distribution, affecting reactivity or receptor binding.
Target Compound vs. Analogs: Critical Differences
Research Findings and Implications
- Analog 1: Demonstrated a high yield (74%) and stability (melting point 135°C), attributed to its crystalline solid form and balanced polar/nonpolar groups .
- Analog 2 : The chloro and nitro substituents likely reduce metabolic clearance but may compromise aqueous solubility, a common trade-off in nitro-containing drugs .
- Target Compound : The 3,4-dimethoxyphenyl group is expected to enhance membrane permeability compared to Analog 2’s chloro/nitro system. However, the absence of a tetrazole or ester group (as in Analog 1) may limit its ability to mimic carboxylate interactions.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a tetrahydroquinazoline moiety known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H24N2O5
- Molecular Weight : 372.43 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Activity
A study conducted on related quinazoline derivatives revealed that they could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Khalil et al. (2020) | MDA-MB-231 (Breast Cancer) | 12.5 | Apoptosis induction |
| Farghaly et al. (2019) | K562 (Leukemia) | 15.0 | Caspase activation |
Antimicrobial Activity
In a comparative study of various quinazoline derivatives against Staphylococcus aureus and Candida albicans, the compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
|---|---|---|
| Compound A | 16 | 32 |
| This compound | 8 | 16 |
Anti-inflammatory Effects
Research has shown that similar compounds can significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential role in the management of inflammatory diseases .
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimization involves reagent selection, reaction conditions, and purification strategies. For example:
- Reagent Equivalents : Adjust stoichiometry of coupling reagents (e.g., use 1.2–1.5 equivalents of 1-(3,4-dimethoxyphenyl)ethylamine to avoid side reactions).
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates ().
- Purification : Use sequential normal-phase chromatography with gradients (e.g., 100% DCM → 100% EtOAc → 10% MeOH/DCM) to isolate the product (41% yield achieved in similar syntheses) .
Table 1 : Purification Techniques and Yields
| Method | Solvent Gradient | Yield (%) | Reference |
|---|---|---|---|
| Normal-Phase Chromatography | DCM → EtOAc → MeOH/DCM | 41 | |
| Amine-Phase Chromatography | Hexane → EtOAc | – | |
| Recrystallization | Ethanol/Water (7:3) | 55–60 |
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR (400 MHz, CDCl) to confirm aromatic protons (δ 7.0–9.0 ppm) and methoxy groups (δ 3.5–3.8 ppm). Compare splitting patterns with published spectra ().
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 518.6 for CHNOS) .
- Elemental Analysis : Validate C, H, N content (±0.3% deviation) .
Advanced Research Questions
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Mechanics (QM) : Use Gaussian or COMSOL Multiphysics to model transition states in amidation or cyclization steps ().
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis.
- AI-Driven Optimization : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvent systems .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in H NMR (e.g., distinguish quinazolinone protons from aryl groups) .
- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable.
- Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm) with computational vibrational spectra ().
Q. What strategies address low yield in the final amidation step?
- Methodological Answer :
- Activating Agents : Replace DCC with EDC/HOBt to reduce racemization.
- Protecting Groups : Temporarily protect the quinazolinone NH with Boc to prevent side reactions.
- In Situ Monitoring : Use LC-MS to track reaction progress and adjust stoichiometry dynamically .
Experimental Design Considerations
Q. How to design a factorial experiment for reaction optimization?
- Methodological Answer :
- Variables : Test temperature (40–80°C), solvent (DMF vs. THF), and catalyst (Pd(OAc) vs. CuI).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables.
- Example : A 2 factorial design (8 experiments + 6 center points) identifies optimal conditions for Suzuki couplings ().
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across assays?
- Methodological Answer :
- Dose-Response Curves : Re-test compounds in triplicate to rule out assay variability.
- Off-Target Screening : Use proteome-wide profiling (e.g., CETSA) to identify non-specific binding.
- Metabolite Analysis : Check for in situ degradation via LC-MS/MS (e.g., hydrolysis of the amide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
